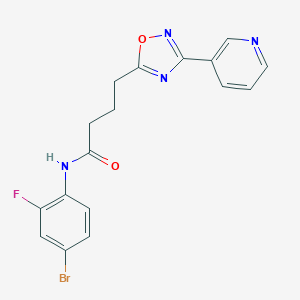![molecular formula C5H7N3O2S2 B277180 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, also known as ATSPA, is a compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.
作用機序
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid works by reacting with thiol groups on proteins, forming a covalent bond between the protein and the compound. This crosslinking can alter the structure and function of the protein, which can be useful in studying protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in lab experiments is its specificity for thiol groups, which can help in the identification and characterization of protein-protein interactions. However, a limitation of using this compound is that it can alter the structure and function of proteins, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. One area of interest is the development of new methods for protein crosslinking using this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development.
合成法
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can be synthesized by reacting 3-chloro-2-hydroxypropylamine with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting compound is then purified through recrystallization.
科学的研究の応用
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid has been used in various scientific research studies due to its ability to act as a thiol-specific crosslinker. It has been used to crosslink proteins and peptides, which can help in the identification and characterization of protein-protein interactions. Additionally, this compound has been used to study the structure and function of enzymes, as well as the regulation of protein activity.
特性
分子式 |
C5H7N3O2S2 |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C5H7N3O2S2/c6-4-7-8-5(12-4)11-2-1-3(9)10/h1-2H2,(H2,6,7)(H,9,10) |
InChIキー |
VDDYNGGWOGADNK-UHFFFAOYSA-N |
SMILES |
C(CSC1=NN=C(S1)N)C(=O)O |
正規SMILES |
C(CSC1=NN=C(S1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)